![molecular formula C19H27NO4 B13198627 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13198627.png)
1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique cyclohexane structure substituted with benzyloxycarbonyl and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexane Ring: Starting from a suitable precursor, the cyclohexane ring is constructed through cyclization reactions.
Introduction of Substituents: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction, while the amino group is added through amination reactions.
Final Functionalization: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are typical.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the amino and carboxylic acid groups participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
- 1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid
- 1-{[(Benzyloxy)carbonyl]amino}-5-ethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid
Uniqueness: 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial contexts
Propiedades
Fórmula molecular |
C19H27NO4 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
5-methyl-1-(phenylmethoxycarbonylamino)-2-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H27NO4/c1-13(2)16-10-9-14(3)11-19(16,17(21)22)20-18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3,(H,20,23)(H,21,22) |
Clave InChI |
QDPBBDIEAIDFSL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


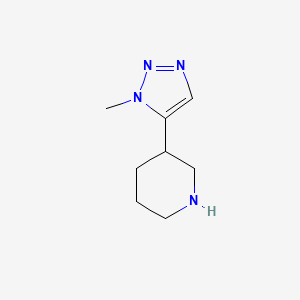
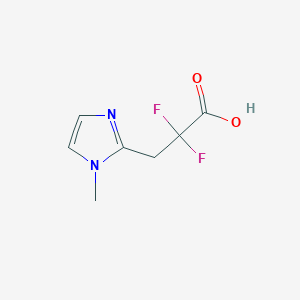
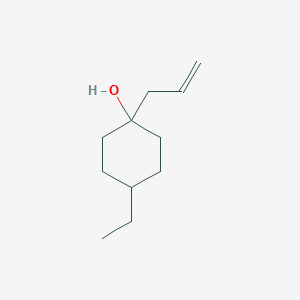
![9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13198571.png)
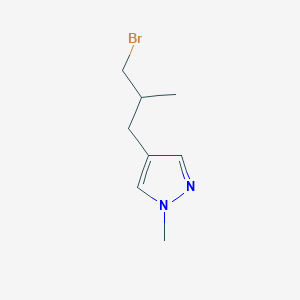
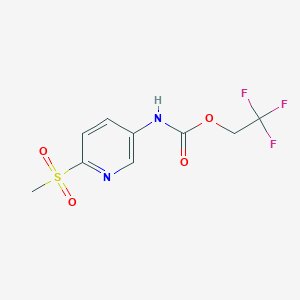
![5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13198590.png)
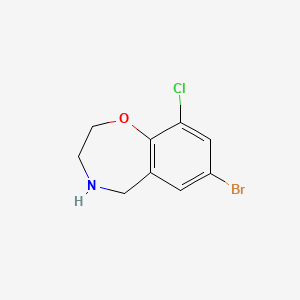
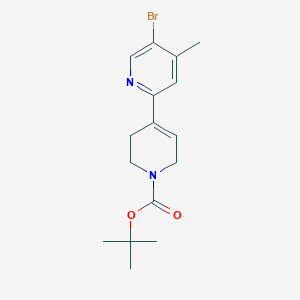

![3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13198611.png)

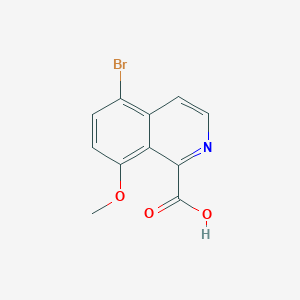
![{3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)
